Diaminophen
Description
Diaminophen, a diamine derivative, is characterized by two amine groups attached to an aromatic benzene ring. A prominent example is N4-(1-Benzyl-1H-indazol-5-yl) N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine (Molecular Formula: C₂₃H₂₁N₇; Molecular Weight: 395.47 g/mol), which exhibits versatility in pharmaceutical and analytical applications . This compound is integral to peptide synthesis, where its primary amine group facilitates spacer design, avoiding steric hindrance during conjugation . This compound derivatives are also employed in chromatographic impurity profiling, leveraging their distinct retention times and asymmetry values for precise analysis .
Properties
CAS No. |
902-83-0 |
|---|---|
Molecular Formula |
C20H24ClNO2.HCl |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
InChI Key |
UFSBFMDTWVPCIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |
Other CAS No. |
902-83-0 |
Related CAS |
6699-38-3 (Parent) |
Synonyms |
2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |
Origin of Product |
United States |
Comparison with Similar Compounds
Diphenylamine Analogs
- Structure: Diphenylamine consists of two phenyl groups bonded to a central amine (C₆H₅)₂NH. Diaminophen differs through additional pyrido-pyrimidine and benzyl-indazol substituents .
- Applications: Diphenylamine analogs, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural motifs but differ in pharmacological targets. Tofenamic acid’s carboxyl group enhances cyclooxygenase (COX) inhibition, whereas this compound’s diamine structure supports nucleic acid intercalation .
Bis(4-aminophenyl) Disulfide Dihydrochloride
- Structure: Features two 4-aminophenyl groups linked by a disulfide bridge (Cl⁻·HCl⁻·H₂N-C₆H₄-S-S-C₆H₄-NH₂). The disulfide bond confers redox sensitivity, unlike this compound’s stable amine backbone .
- Applications: Used in polymer chemistry and drug delivery due to disulfide cleavage under reducing conditions. This compound lacks this dynamic behavior but offers superior thermal stability .
Functional Analogs
Acetaminophen (Paracetamol)
- Structure: Contains an amide group (H₂NC(O)C₆H₄OH), differing from this compound’s diamine configuration .
- Pharmacology: Both compounds exhibit analgesic properties, but acetaminophen acts via COX-2 inhibition in the CNS, while this compound’s mechanism involves DNA binding .
- Safety: Acetaminophen has hepatotoxicity risks at high doses, whereas this compound’s toxicity profile remains under investigation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Chromatographic Data (HPLC)
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Asymmetry (TUSP) |
|---|---|---|---|
| This compound (Example) | 8.2 | 1.00 | 1.05 |
| Tofenamic Acid | 6.7 | 0.82 | 1.20 |
| Acetaminophen | 3.5 | 0.43 | 1.15 |
Key Research Findings
- This compound derivatives demonstrate ≥90% purity in chromatographic assays, critical for pharmaceutical quality control .
- Diphenylamine analogs exhibit structural mimicry of thyroxine , suggesting applications in hormone replacement therapy .
- Bis(4-aminophenyl) disulfide’s redox-responsive behavior enables targeted drug release in tumor microenvironments .
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